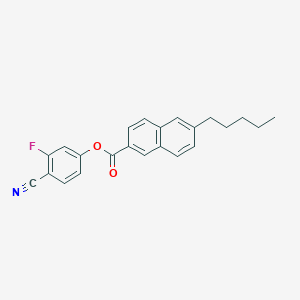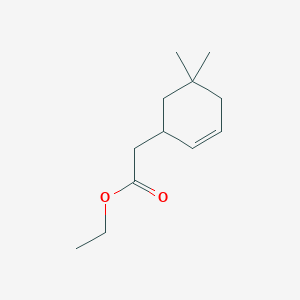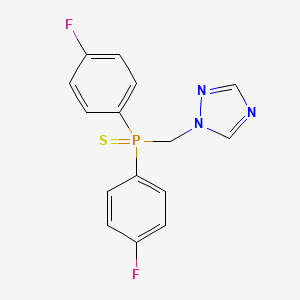![molecular formula C8H5Cl2N3O5 B14323955 3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one CAS No. 100689-69-8](/img/structure/B14323955.png)
3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring substituted with nitro and dichloro groups, linked to an oxazolidinone ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one typically involves a multi-step reaction sequence. One common method starts with the nitration of 3,4-dichlorofuran to introduce the nitro group. This is followed by the formation of the methylene bridge through a condensation reaction with an appropriate aldehyde. The final step involves the cyclization of the intermediate product with an oxazolidinone precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the dichloro groups can produce a variety of substituted furan derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The exact mechanism of action of 3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one is not fully understood. it is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial growth and proliferation . The compound may also interact with DNA and proteins, further contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Nitrofural: A nitrofuran derivative with similar antimicrobial properties.
Nifuratel: Another nitrofuran derivative used in the treatment of infections.
Thiazolidinone Derivatives: Compounds with a similar core structure but different substituents, exhibiting a range of biological activities.
Uniqueness
3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloro and nitro substituents, along with the oxazolidinone ring, make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
100689-69-8 |
|---|---|
Molecular Formula |
C8H5Cl2N3O5 |
Molecular Weight |
294.05 g/mol |
IUPAC Name |
3-[(3,4-dichloro-5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H5Cl2N3O5/c9-5-4(18-7(6(5)10)13(15)16)3-11-12-1-2-17-8(12)14/h3H,1-2H2 |
InChI Key |
QOTZPRMYZSIDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1N=CC2=C(C(=C(O2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)


![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)
![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)





methanone](/img/structure/B14323951.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
